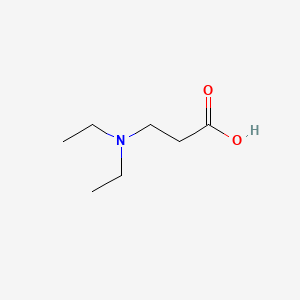

3-(Diethylamino)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-8(4-2)6-5-7(9)10/h3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOYEFVIHLBWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989883 | |

| Record name | N,N-Diethyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-41-4 | |

| Record name | .beta.-Alanine,N-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Diethylamino)propanoic Acid

Introduction

3-(Diethylamino)propanoic acid, also known as N,N-diethyl-β-alanine, is a tertiary β-amino acid with applications in various fields of chemical research, including the synthesis of pharmaceuticals and specialty polymers. Its structure, featuring a diethylamino group, imparts specific properties such as increased basicity and lipophilicity compared to its parent compound, β-alanine. This guide provides a comprehensive overview of the most common and efficient synthesis pathway for this compound, delving into the underlying reaction mechanisms, detailed experimental protocols, and methods for purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound and its common salt is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₅NO₂ | |

| Molecular Weight | 145.20 g/mol | |

| Melting Point | 70-75 °C | [1] |

| Boiling Point | 155 °C at 0.2 Torr | [1] |

| Appearance | White to off-white solid | |

| CAS Number | 6972-41-4 | [1] |

| ¹H NMR (Hydrochloride) | See Characterization Section | [2] |

Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and efficient method for synthesizing this compound is a two-step process. This pathway is favored for its high atom economy and the use of readily available starting materials. The overall transformation is depicted below:

Caption: Overall two-step synthesis of this compound.

Step 1: Aza-Michael Addition of Diethylamine to Ethyl Acrylate

The cornerstone of this synthesis is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[3] In this case, diethylamine acts as the nucleophile, and ethyl acrylate serves as the Michael acceptor.

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine at the β-carbon of ethyl acrylate. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent ester group. This attack forms a zwitterionic intermediate. A subsequent proton transfer, often facilitated by another molecule of diethylamine acting as a base, leads to the formation of the final product, ethyl 3-(diethylamino)propanoate.[4]

This reaction is often carried out without a solvent (neat), which aligns with the principles of green chemistry by reducing solvent waste.[5] The reaction can also be performed in various solvents, with polar aprotic solvents being suitable.[4]

Caption: Mechanism of the aza-Michael addition.

Experimental Protocol:

-

Materials:

-

Anhydrous diethylamine

-

Ethyl acrylate

-

Phenothiazine (polymerization inhibitor)

-

p-Methoxyphenol (polymerization inhibitor)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous diethylamine (292 g) and ethyl acrylate (200 g).[5]

-

Add phenothiazine (1.0 g) and p-methoxyphenol (1.0 g) to the mixture to prevent polymerization of the ethyl acrylate.[5]

-

Heat the mixture to reflux (approximately 56-60 °C) with continuous stirring for 24 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting materials are consumed.

-

After the reaction is complete, remove the excess unreacted diethylamine by distillation at atmospheric pressure.

-

The crude product, ethyl 3-(diethylamino)propanoate, is then purified by vacuum distillation. The product is typically collected at 80-81 °C and 10 mmHg.[5] A yield of approximately 96% can be expected.[5]

-

Step 2: Hydrolysis of Ethyl 3-(Diethylamino)propanoate

The second step involves the hydrolysis of the ester intermediate to yield the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.

Mechanism and Rationale:

In basic hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final this compound.

Experimental Protocol:

-

Materials:

-

Ethyl 3-(diethylamino)propanoate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-(diethylamino)propanoate in an aqueous solution of sodium hydroxide (typically a 10-20% solution).

-

Heat the mixture to reflux with stirring for several hours. The progress of the hydrolysis can be monitored by TLC.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. The product will be in its hydrochloride salt form, which is often a crystalline solid.

-

The product can be isolated by cooling the solution and collecting the precipitated solid by filtration. Alternatively, the water can be removed under reduced pressure to yield the crude product.

-

Purification and Characterization

Purification:

The final product, this compound, is a water-soluble amino acid. Recrystallization is a common method for its purification. A mixed solvent system, such as water-methanol or water-ethanol, can be effective.[6] The crude product is dissolved in a minimal amount of hot water, and then a less polar, miscible solvent like methanol or ethanol is added to induce crystallization upon cooling.[6] The purified crystals are then collected by filtration and dried under vacuum. For the hydrochloride salt, recrystallization from a mixture of ethanol and diethyl ether is often suitable.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ shows characteristic signals:

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Melting Point: A sharp and consistent melting point is a good indicator of the purity of the final product.

Alternative Synthesis Routes

While the two-step Michael addition-hydrolysis pathway is the most common, other methods for the synthesis of β-amino acids exist.[7] These include:

-

The Rodionov Reaction: This involves the condensation of an aldehyde with malonic acid and ammonia or an amine in an alcoholic solution. For this compound, this would involve the reaction of formaldehyde, malonic acid, and diethylamine.

-

Ring-opening of β-lactams: The hydrolysis of a suitably substituted β-lactam can also yield a β-amino acid.

These alternative routes may be advantageous in specific contexts but generally involve more steps or less readily available starting materials compared to the Michael addition approach.

Conclusion

The synthesis of this compound is most effectively achieved through a robust two-step sequence involving an aza-Michael addition of diethylamine to ethyl acrylate, followed by hydrolysis of the resulting ester. This method is high-yielding, utilizes common reagents, and can be performed under relatively mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable β-amino acid for their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(DIETHYLAMINO)PROPIONIC ACID HYDROCHLORIDE(15674-67-6) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

An In-Depth Technical Guide to 3-(Diethylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block in Modern Chemistry

3-(Diethylamino)propanoic acid, with the CAS number 6972-41-4, is a tertiary amino acid that is gaining significant attention as a versatile building block in organic synthesis and pharmaceutical research. Also known as N,N-diethyl-β-alanine, its structure incorporates both a carboxylic acid and a tertiary amine functional group, bestowing it with unique chemical properties that make it a valuable intermediate in the creation of complex molecules. The presence of the β-amino acid motif is of particular interest in medicinal chemistry, as this structural element is found in a variety of biologically active compounds. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in drug development and research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 6972-41-4 | [1][2][3] |

| Molecular Formula | C7H15NO2 | [2] |

| Molecular Weight | 145.2 g/mol | [2] |

| Melting Point | 70-75 °C | |

| Boiling Point | 155 °C at 0.2 Torr | |

| pKa | 3.67±0.14 (Predicted) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of diethylamine to acrylic acid.[4] This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound and is known for its high yields and relatively mild reaction conditions.

Reaction Scheme:

References

3-(Diethylamino)propanoic Acid and Its Derivatives: A Versatile Scaffold in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Diethylamino)propanoic acid, a foundational molecule whose structural attributes have made it and its derivatives invaluable in diverse scientific applications, most notably in the field of drug development. We will move beyond simple chemical facts to explore the strategic rationale behind its synthesis, derivatization, and application, offering field-proven insights for the laboratory professional.

Part 1: Foundational Chemistry of the Core Moiety

This compound, also known as N,N-Diethyl-β-alanine, is a β-amino acid distinguished by a tertiary amine. This structure is not merely a chemical curiosity; its dual functionality—a carboxylic acid and a tertiary amine—provides two reactive handles for chemical modification. The tertiary amine group, in particular, imparts basicity and can significantly influence the molecule's pharmacokinetic properties, such as solubility and cell membrane permeability. This makes it an attractive starting point for creating prodrugs or modifying existing active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Profile

The compound is most frequently handled in its hydrochloride salt form to improve stability and ease of handling as a solid. Key properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | |

| Synonyms | N,N-Diethyl-β-alanine Hydrochloride | |

| CAS Number | 15674-67-6 | |

| Molecular Formula | C₇H₁₅NO₂·HCl | |

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 144.0 to 148.0 °C | |

| Purity | >98.0% (Typical) |

Core Synthesis Strategy: The Aza-Michael Addition

From a strategic standpoint, the most efficient and scalable synthesis of the this compound scaffold is the Aza-Michael addition. This choice is predicated on the high availability and relatively low cost of the starting materials: an acrylate ester and diethylamine. The reaction proceeds with high atom economy and typically requires mild conditions, making it a preferred industrial method.

The causality is clear: the electron-withdrawing nature of the ester group polarizes the double bond of the acrylate, creating an electrophilic β-carbon. The nucleophilic diethylamine readily attacks this position, forming the carbon-nitrogen bond in a conjugate addition. A subsequent hydrolysis step then converts the ester to the desired carboxylic acid.

Part 2: The Landscape of Derivatives and Their Strategic Applications

The true power of the this compound scaffold lies in its derivatization potential. Modifications are not random; they are deliberate strategies to solve specific challenges in drug development, such as poor solubility, rapid metabolism, or lack of tissue-specific targeting.

The Prodrug Concept: Enhancing Bioavailability

A primary application of this scaffold is in the creation of carrier-linked prodrugs.[1] A drug with poor oral bioavailability can be chemically linked to the this compound moiety, often via an ester or amide bond. The resulting conjugate is pharmacologically inactive but possesses improved physicochemical properties (e.g., enhanced water solubility from the amine group) that facilitate absorption in the gastrointestinal tract. Once absorbed into the bloodstream, metabolic enzymes (like esterases) cleave the promoiety, releasing the active parent drug at the desired site of action.[2]

Amino acids are particularly effective as promoieties because they are recognized by nutrient transporters, potentially hijacking these pathways for enhanced drug uptake.[2]

Case Study: Link to Aryl Propionic Acid Derivatives (NSAIDs)

The propanoic acid structure is the core of an entire class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known drugs like Ibuprofen and Ketoprofen.[3] These are typically aryl propionic acids. Research in this area often involves creating novel derivatives by introducing moieties like this compound to modulate the drug's activity, reduce gastrointestinal side effects, or alter its pharmacokinetic profile.[3] The anti-inflammatory action of these drugs stems from the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[3]

Part 3: Practical Laboratory Guidance

Trustworthiness in science is built on reproducible protocols. The following sections provide validated, step-by-step methodologies for the synthesis and analysis of these compounds.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes a standard laboratory-scale synthesis via Aza-Michael addition followed by hydrolysis and salt formation.

Materials:

-

Ethyl acrylate

-

Diethylamine

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate (1.0 eq) in absolute ethanol.

-

Michael Addition: Cool the flask in an ice bath to 0-5 °C. Add diethylamine (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis (Saponification): To the reaction mixture, add a solution of sodium hydroxide (1.5 eq) in water. Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as monitored by TLC).

-

Workup & Neutralization: Cool the mixture to room temperature and reduce the volume by approximately half using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~7 with concentrated HCl.

-

Extraction: Extract the aqueous layer three times with diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Acidification & Salt Formation: Further acidify the aqueous layer to pH 1-2 with concentrated HCl.

-

Isolation: Evaporate the aqueous solution to dryness under reduced pressure. The resulting solid is the crude this compound hydrochloride.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure product. Dry the crystals under vacuum.

Protocol: Analytical Characterization

Purity and structural confirmation are paramount. A combination of chromatographic and spectroscopic methods should be employed.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

HPLC Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: Prepare a ~1 mg/mL solution of the synthesized compound in the mobile phase. Inject and analyze the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

-

-

LC-MS Identity Confirmation:

-

Utilize similar LC conditions as above.

-

The mass spectrometer should be operated in positive ion electrospray (ESI+) mode.

-

Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of the free base (146.12 m/z for C₇H₁₅NO₂).

-

-

NMR Structural Elucidation:

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns, ensuring they match the expected structure of this compound.

-

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound and its derivatives are classified as irritants.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[4][5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere if possible.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. 3-(N,N-Dimethylamino)propionic acid - High purity | EN [georganics.sk]

- 5. (2R)-2-(diethylamino)propanoic acid | C7H15NO2 | CID 15115621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

An In-depth Technical Guide to the Biological Activity of the 3-(Dialkylamino)propanoic Acid Scaffold

In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible core structures is paramount to the discovery of novel therapeutics. The 3-(Dialkylamino)propanoic acid framework, a subset of β-amino acids, represents one such scaffold of significant interest. While the specific biological activities of the parent molecule, 3-(Diethylamino)propanoic acid (also known as N,N-Diethyl-β-alanine), remain largely unexplored in publicly available literature, its structural motif is a cornerstone in a diverse array of compounds exhibiting potent biological effects.

This technical guide will navigate the known biological landscape of derivatives built upon the 3-aminopropanoic acid core. By examining these more complex analogues, we can infer the potential of and delineate a roadmap for the future investigation of simpler derivatives like this compound. This document is intended for researchers, scientists, and drug development professionals, providing not just a summary of findings, but also the mechanistic rationale and experimental methodologies that underpin them.

Part 1: Physicochemical Properties and Toxicological Profile of the Core Scaffold

While comprehensive biological data for this compound is sparse, we can establish a foundational understanding through its chemical properties and the toxicological data of related compounds.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N,N-Diethyl-β-alanine | --INVALID-LINK-- |

| Molecular Formula | C7H15NO2 | --INVALID-LINK-- |

| Molecular Weight | 145.20 g/mol | --INVALID-LINK-- |

| CAS Number | 15674-67-6 (for Hydrochloride salt) | --INVALID-LINK-- |

Inferred Toxicological Profile

-

Related Amines: Diethylamine, a potential precursor or metabolite, is known to be a respiratory irritant. Chronic inhalation has been shown to cause non-neoplastic lesions in the upper respiratory tract of rodents[1].

-

Related Amino Acids: A Safety Data Sheet (SDS) for the hydrochloride salt of 3-(Dimethylamino)propionic acid indicates that it can cause serious eye irritation. While not the diethyl derivative, this suggests that caution should be exercised when handling compounds of this class.

It is imperative that any new derivative of this scaffold be subjected to a thorough toxicological evaluation.

Part 2: Biological Activities of Substituted 3-Aminopropanoic Acid Derivatives

The true potential of the 3-aminopropanoic acid scaffold is revealed through the diverse biological activities of its derivatives. The following sections explore key therapeutic areas where these compounds have shown promise.

Anticancer and Antioxidant Properties

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as promising anticancer and antioxidant agents[2]. This dual activity is particularly valuable, as oxidative stress is a known driver of cancer progression and can contribute to therapeutic resistance[1][2].

Mechanism of Action: A Two-Pronged Approach

The anticancer activity of these derivatives appears to be linked to their ability to induce cytotoxicity in cancer cells and inhibit cell migration[2]. The antioxidant effects are attributed to the hydrogen-donating ability of the hydroxyphenyl moiety, which can neutralize reactive oxygen species (ROS)[1][2]. This is a critical function, as it can mitigate the pro-tumorigenic effects of oxidative stress.

Experimental Protocol: Assessing In Vitro Anticancer Activity via MTT Assay

This protocol is representative of the methodology used to evaluate the cytotoxic effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on a cancer cell line, such as A549 human lung carcinoma cells[1][2].

-

Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined.

Logical Workflow for Anticancer and Antioxidant Screening

Caption: Workflow for identifying dual-activity anticancer and antioxidant compounds.

Antimicrobial Activity

Derivatives of 3-aminopropanoic acid have also demonstrated notable antimicrobial properties. Specifically, compounds incorporating a thiazole ring, such as 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, have exhibited activity against various microbial strains. Some of these synthesized compounds showed discrete antimicrobial effects[3].

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial efficacy of these compounds is influenced by the substituents on the thiazole and phenyl rings. For instance, the presence of furan and bromothiophene substituents has been associated with promising antibacterial activity. This highlights the tunability of the scaffold for targeting specific pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard broth microdilution protocol to assess the antimicrobial potency of the synthesized compounds.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10⁵ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Potential

The propanoic acid structure is famously a key component of the arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), which includes well-known drugs like ibuprofen and ketoprofen[4][5][6]. These drugs are widely used for their analgesic, antipyretic, and anti-inflammatory effects[4][6].

Mechanism of Action: COX Enzyme Inhibition

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[4][6]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4]. By blocking this pathway, NSAIDs reduce the production of these pro-inflammatory molecules.

Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by arylpropionic acid NSAIDs.

Part 3: Future Perspectives and Conclusion

The evidence presented in this guide strongly suggests that the 3-aminopropanoic acid scaffold is a privileged structure in medicinal chemistry. While the biological activity of this compound itself remains to be characterized, the demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory properties of its more complex derivatives provide a compelling rationale for its further investigation.

Future research should focus on the synthesis and systematic screening of a library of simple N-substituted and backbone-substituted 3-aminopropanoic acids. Such studies would elucidate the inherent biological activities of the core scaffold and pave the way for the development of novel therapeutic agents with potentially improved efficacy and safety profiles. The versatility and synthetic tractability of this core structure position it as a valuable starting point for the drug discovery campaigns of tomorrow.

References

- 1. Assessment of chronic inhalation non-cancer toxicity for diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Ergoline - Wikipedia [en.wikipedia.org]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Possible etiologic agents for toxic oil syndrome: fatty acid esters of 3-(N-phenylamino)-1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Diethylamino)propanoic Acid for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile β-Amino Acid

In the landscape of modern medicinal chemistry and drug development, the exploration of unique molecular scaffolds that offer both versatility in synthesis and potential for biological activity is paramount. Among these, β-amino acids and their derivatives have garnered significant interest for their ability to impart favorable pharmacokinetic properties and novel biological functions to parent molecules. This guide focuses on a specific, yet highly promising member of this class: 3-(diethylamino)propanoic acid. Also known as N,N-diethyl-β-alanine, this compound, while structurally simple, presents a fascinating case study in the power of subtle molecular modifications. Its tertiary amine and carboxylic acid functionalities provide a rich chemical handle for a variety of transformations, making it a valuable building block in the synthesis of more complex pharmaceutical agents. This document aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and emerging applications in the pharmaceutical sciences. It is designed to be a practical resource for researchers at the bench and a strategic guide for those involved in the broader landscape of drug discovery and development.

Physicochemical and Structural Characteristics

This compound is a tertiary β-amino acid. The presence of two ethyl groups on the nitrogen atom significantly influences its physical and chemical properties, including its basicity and lipophilicity, when compared to its simpler analogue, β-alanine. The compound is typically available and handled as its hydrochloride salt, which exhibits greater stability and crystallinity.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number (Free Acid) | 6972-41-4 | |

| CAS Number (HCl Salt) | 15674-67-6 | [1] |

| Appearance (HCl Salt) | White to off-white crystalline solid | |

| Melting Point (HCl Salt) | 144-148 °C | |

| Solubility | Soluble in water |

Synthesis of this compound: A Practical Approach

The most direct and atom-economical method for the synthesis of this compound is the aza-Michael addition of diethylamine to acrylic acid. This reaction is a classic example of conjugate addition and is known for its efficiency. The reaction proceeds readily, often without the need for a catalyst, by mixing the two reactants. The lone pair of electrons on the nitrogen of diethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Michael addition of diethylamine to acrylic acid.

Materials:

-

Diethylamine (1.0 equivalent)

-

Acrylic acid (1.0 equivalent)

-

Anhydrous diethyl ether (for workup)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent, for salt formation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place acrylic acid. Cool the flask in an ice bath.

-

Addition of Diethylamine: Slowly add diethylamine to the cooled acrylic acid with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent polymerization of acrylic acid.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting materials as observed by ¹H NMR spectroscopy.

-

Workup and Purification (Free Acid): Once the reaction is complete, the crude product can be purified by vacuum distillation.

-

Formation of the Hydrochloride Salt: For the preparation of the more stable hydrochloride salt, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in the chosen solvent) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation of the Hydrochloride Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the collected solid under vacuum to obtain this compound hydrochloride as a white to off-white crystalline solid.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit characteristic signals for the ethyl and propanoic acid backbone protons. The protons on the carbons adjacent to the nitrogen and the carbonyl group will be deshielded and appear at a lower field (higher ppm value).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct resonances for each of the seven carbon atoms in the molecule, providing further confirmation of the structure. The carbonyl carbon will appear at the most downfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique, which will show a prominent peak for the protonated molecule [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group. The C-N stretching vibrations will appear in the fingerprint region.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block in the synthesis of more complex and biologically active molecules. Its bifunctional nature allows for a wide range of chemical modifications.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The tertiary amine can act as a basic center, which can be important for drug-receptor interactions and for improving the solubility and pharmacokinetic properties of a drug candidate. The carboxylic acid provides a reactive handle for the formation of amide bonds, a common linkage in many pharmaceutical compounds.

While specific, publicly disclosed examples of its direct incorporation into marketed drugs are not abundant, patent literature reveals its use in the synthesis of a variety of compound classes being investigated for therapeutic applications. These include, but are not limited to, enzyme inhibitors, receptor antagonists, and other small molecule therapeutics. For instance, derivatives of this compound have been explored in the development of compounds with potential anticancer and antioxidant properties.[2]

Incorporation into Peptides and Peptidomimetics

The incorporation of β-amino acids into peptides is a well-established strategy to create peptidomimetics with enhanced stability against enzymatic degradation. The altered backbone geometry of β-amino acid-containing peptides can also lead to unique secondary structures and novel biological activities. This compound can be used in solid-phase peptide synthesis (SPPS) to introduce a β-amino acid residue with a basic side chain, potentially influencing the overall charge and receptor-binding properties of the peptide.

Biological Activity

Direct studies on the biological activity of this compound itself are limited. However, some research has indicated that N,N-diethyl-β-alanine can act as a growth inhibitor in certain cancer cell lines, such as L1210 leukemia cells, potentially through the inhibition of protein synthesis.[1] This suggests that the core structure may possess intrinsic biological activity that could be further explored and optimized through medicinal chemistry efforts. Furthermore, the broader class of β-amino acid derivatives has been shown to possess a wide range of biological activities, including antimicrobial and anticancer effects.[2][3]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined chemical properties, and bifunctional nature make it an attractive starting material for the creation of diverse molecular entities. While its direct therapeutic applications are not yet fully realized, its role as a key intermediate in the synthesis of potentially bioactive compounds is evident from the scientific and patent literature.

Future research in this area will likely focus on the further exploration of this compound derivatives in various therapeutic areas. The development of novel synthetic methodologies to access a wider range of substituted analogues will undoubtedly open up new avenues for drug discovery. Furthermore, a more in-depth investigation into the intrinsic biological activity of this compound and its close derivatives could reveal new therapeutic opportunities. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile and accessible building blocks like this compound will only increase.

References

A Spectroscopic Investigation of 3-(Diethylamino)propanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(diethylamino)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data to elucidate and confirm the molecular structure of this important β-amino acid derivative.

Introduction

This compound is a β-amino acid characterized by a propanoic acid backbone with a diethylamino substituent at the β-position. As with many amino acids, its structural confirmation is paramount for its application in various fields, including synthetic chemistry and pharmaceutical development. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical and practical aspects of obtaining and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule.

Due to the limited availability of published experimental spectra for the free acid form of this compound, this guide will present predicted data based on the analysis of its constituent functional groups and comparison with analogous compounds, namely propanoic acid and diethylamine. This approach provides a robust framework for understanding the expected spectral features.

Molecular Structure and Logic Flow

The structural features of this compound dictate its spectroscopic signature. The molecule comprises a carboxylic acid group, a diethylamino group, and a three-carbon aliphatic chain. The following diagram illustrates the molecular structure and the logical flow of spectroscopic analysis.

Caption: Molecular structure of this compound and the workflow for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the different chemical environments of the protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile protons of the carboxylic acid and the ammonium group (if protonated).[1]

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Reference the spectrum to the solvent peak.

-

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. Its chemical shift is highly dependent on solvent and concentration.[2] |

| ~3.2 | triplet | 2H | -CH₂-N | Protons on the carbon adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |

| ~2.9 | quartet | 4H | -N(CH₂CH₃)₂ | Protons of the ethyl groups attached to the nitrogen. They will appear as a quartet due to coupling with the adjacent methyl protons. |

| ~2.6 | triplet | 2H | -CH₂-COOH | Protons on the carbon adjacent to the carbonyl group are deshielded. |

| ~1.2 | triplet | 6H | -N(CH₂CH₃)₂ | Protons of the methyl groups of the diethylamino moiety. They will appear as a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2] |

| ~50 | -CH₂-N | The carbon atom bonded to the nitrogen is deshielded. |

| ~47 | -N(CH₂CH₃)₂ | The methylene carbons of the ethyl groups are in a similar chemical shift region. |

| ~35 | -CH₂-COOH | The carbon adjacent to the carbonyl group is deshielded, but to a lesser extent than the carbonyl carbon. |

| ~12 | -N(CH₂CH₃)₂ | The methyl carbons of the ethyl groups are the most shielded carbons in the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amine functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) | The broadness is due to hydrogen bonding between the carboxylic acid molecules.[2] This band may overlap with C-H stretching frequencies. |

| 2970-2850 | Medium | C-H stretch (aliphatic) | These absorptions are characteristic of the stretching vibrations of the C-H bonds in the ethyl and propylene groups. |

| ~1710 | Strong | C=O stretch (Carboxylic acid) | The strong absorption is due to the stretching vibration of the carbonyl group in the carboxylic acid.[2] |

| ~1300 | Medium | C-N stretch | This absorption is characteristic of the stretching vibration of the carbon-nitrogen bond in the diethylamino group. |

| ~1200 | Medium | C-O stretch (Carboxylic acid) | This band corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[4]

-

Fragmentation: The molecular ion, being a radical cation, is unstable and undergoes fragmentation to produce smaller, more stable ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

The mass spectrum of this compound (Molecular Weight: 145.20 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion:

-

m/z 145: [M]⁺• - The molecular ion peak, corresponding to the intact molecule.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is driven by the presence of the nitrogen and carbonyl groups, which can stabilize adjacent positive charges.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Alpha-Cleavage: The bond between the α and β carbons to the nitrogen is a likely site for cleavage. The loss of an ethyl radical (•CH₂CH₃) would result in a fragment at m/z 116 .

-

Loss of the Carboxyl Group: Cleavage of the bond between the α-carbon and the carbonyl carbon can lead to the loss of the carboxyl radical (•COOH), resulting in a fragment at m/z 100 . This fragment is often prominent for amino acids.

-

Fragmentation of the Diethylamino Group: The diethylamino group itself can fragment. A common fragmentation for amines is the loss of an alkyl group adjacent to the nitrogen. Loss of a methyl radical (•CH₃) from an ethyl group would lead to a fragment at m/z 130 . Further fragmentation of the diethylamino group can lead to smaller amine fragments. For instance, a fragment corresponding to the diethylamino cation [N(CH₂CH₃)₂]⁺ would appear at m/z 72 .

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By analyzing the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can gain a thorough understanding of the molecule's structural features. The provided experimental protocols serve as a practical guide for obtaining high-quality data. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and comparison with analogous compounds, allows for unambiguous confirmation of the structure of this compound, a critical step in its use for research and development.

References

Unlocking Potential: A Technical Guide to the Research Applications of 3-(Diethylamino)propanoic Acid

Introduction: The Untapped Versatility of a Bifunctional Building Block

In the vast landscape of chemical synthons, 3-(diethylamino)propanoic acid stands as a molecule of intriguing potential, yet one that remains largely underexplored in dedicated research applications. Possessing both a tertiary amine and a carboxylic acid moiety, this β-amino acid derivative offers a unique combination of properties that make it a compelling candidate for innovation across multiple scientific disciplines. Its structure suggests a zwitterionic nature, lending itself to applications in biochemical buffering systems. The nucleophilic tertiary amine and the reactive carboxylic acid group provide two distinct handles for chemical modification, positioning it as a versatile building block in both medicinal chemistry and materials science. This guide will delve into the core chemical attributes of this compound, providing a technical framework and field-proven insights into its potential research applications. We will explore its synthesis, its plausible roles in drug discovery and coordination chemistry, and provide detailed experimental protocols to empower researchers to harness its capabilities.

Core Chemical Characteristics and Synthesis

Before exploring its applications, a foundational understanding of the synthesis and chemical nature of this compound is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6972-41-4 |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

| pKa (amine) | ~10-11 (estimated) |

| pKa (carboxylic acid) | ~3-4 (estimated) |

The bifunctional nature of this compound, with its basic tertiary amine and acidic carboxylic acid, allows it to exist as a zwitterion in aqueous solutions near neutral pH. This characteristic is pivotal for some of its potential applications.

Synthesis Protocol: Michael Addition of Diethylamine to Acrylic Acid

The most direct and atom-economical synthesis of this compound is through the aza-Michael addition of diethylamine to acrylic acid.[1][2][3] This reaction is often efficient and can proceed under mild, sometimes solvent-free, conditions.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethylamine (1.1 equivalents) and acrylic acid (1.0 equivalent). The reaction can be performed neat or with a protic solvent like ethanol to moderate the reaction rate.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is exothermic, so initial cooling may be necessary for larger-scale reactions. For less reactive substrates or to increase the reaction rate, the mixture can be gently heated to 50-60°C.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by ¹H NMR spectroscopy, observing the disappearance of the vinyl protons of acrylic acid.[1]

-

Work-up and Purification: Once the reaction is complete, any excess diethylamine and solvent (if used) are removed under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

References

- 1. A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10011J [pubs.rsc.org]

- 2. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

3-(Diethylamino)propanoic acid hydrochloride properties

An In-Depth Technical Guide to 3-(Diethylamino)propanoic Acid Hydrochloride: Synthesis, Characterization, and Application

Introduction

This compound hydrochloride, also known as N,N-Diethyl-β-alanine hydrochloride, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing both a tertiary amine and a carboxylic acid moiety, this molecule serves as a versatile synthetic building block. Its structural framework allows for its incorporation into larger, more complex molecules as a flexible linker or as a scaffold for further chemical modification. This guide provides a comprehensive technical overview of its core properties, a detailed methodology for its synthesis and purification, robust analytical procedures for its characterization, and insights into its applications as a synthetic intermediate.

Section 1: Core Physicochemical and Structural Properties

The hydrochloride salt form of this compound enhances its stability and simplifies handling by converting the basic tertiary amine into a more crystalline, less hygroscopic solid. This section outlines its fundamental identifiers and physicochemical characteristics.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound hydrochloride | [1] |

| Synonyms | N,N-Diethyl-β-alanine hydrochloride | [1] |

| CAS Number | 15674-67-6 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| InChIKey | QQVHFNAGPZTCBE-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCN(CC)CCC(=O)O.Cl | [1][4] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 144.0 to 148.0 °C | |

| Purity | >98.0% | |

| Solubility | Soluble in DMSO and water | [3][5] |

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via a Michael addition reaction, a well-established method for forming carbon-carbon and carbon-heteroatom bonds.[6] This involves the conjugate addition of a nucleophile, in this case, diethylamine, to an α,β-unsaturated carbonyl compound, acrylic acid. The resulting free base is then converted to its hydrochloride salt.

Conceptual Synthesis Pathway

Caption: Synthesis workflow for this compound HCl.

Step-by-Step Synthesis Methodology

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

-

Reaction Setup:

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.

-

Place the flask in an ice-water bath to maintain a low temperature.

-

-

Michael Addition:

-

Charge the flask with acrylic acid (e.g., 0.1 mol).

-

Add diethylamine (e.g., 0.1 mol) dropwise via the dropping funnel to the stirred acrylic acid over 30-45 minutes.

-

Causality: The addition is performed slowly and at 0-5 °C to control the highly exothermic nature of the amine addition reaction, preventing unwanted side reactions and ensuring safety.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction proceeds to completion.

-

-

Isolation of the Free Base:

-

The reaction mixture, containing the crude this compound, can be used directly for the next step. Removal of any unreacted starting materials can be achieved by vacuum distillation, but for salt formation, this is often unnecessary.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in diethyl ether while stirring vigorously.

-

Causality: The hydrochloride salt is typically insoluble in non-polar organic solvents like ether. This step serves as both the salt formation and the initial purification, as the product precipitates out of the solution.

-

A white solid, this compound hydrochloride, will precipitate. Continue stirring in the cold for 30 minutes to maximize precipitation.

-

-

Final Purification (Recrystallization):

-

Collect the crude solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove soluble impurities.

-

For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimum amount of hot ethanol and then add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum to a constant weight.

-

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation, while titration provides a reliable method for assessing purity.

Structural Verification by ¹H NMR Spectroscopy

Proton NMR provides a definitive fingerprint of the molecule's structure. The spectrum is typically run in a deuterated solvent like DMSO-d₆ or D₂O.[3]

Table 3: ¹H NMR Spectral Data (399.65 MHz, DMSO-d₆) [3]

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -N(CH₂ CH₃)₂ | 3.217 | Quartet | 4H |

| -N-CH₂ - | 3.085 | Triplet | 2H |

| -CH₂ -COOH | 2.826 | Triplet | 2H |

| -N(CH₂CH₃ )₂ | 1.218 | Triplet | 6H |

Interpretation: The chemical shifts and splitting patterns are consistent with the proposed structure. The electron-withdrawing effect of the protonated amine and the carboxylic acid deshields the adjacent methylene protons.[7] The integration values correspond to the number of protons in each unique chemical environment, confirming the overall structure.

Purity Assessment by Non-Aqueous Titration

The purity of the hydrochloride salt can be accurately determined by a non-aqueous acid-base titration.

Workflow for Titrimetric Analysis

Caption: Titration workflow for purity assessment.

Step-by-Step Titration Protocol

-

Preparation:

-

Accurately weigh approximately 150-200 mg of the dried this compound hydrochloride sample into a 125 mL Erlenmeyer flask.

-

Prepare a 0.1 N solution of perchloric acid in glacial acetic acid and standardize it against primary standard potassium hydrogen phthalate (KHP).

-

-

Titration Procedure:

-

Add 25 mL of glacial acetic acid to the flask containing the sample and gently swirl to dissolve.

-

Add 2-3 drops of crystal violet indicator solution. The solution will appear blue or violet.

-

Causality: Glacial acetic acid is used as the solvent because it is a weakly acidic medium that allows the weakly basic hydrochloride salt to be titrated as a base. Perchloric acid is a very strong acid in this medium, providing a sharp endpoint.

-

Titrate the sample solution with the standardized 0.1 N perchloric acid until the color changes from blue to a stable greenish-yellow endpoint.

-

-

Calculation:

-

Record the volume of perchloric acid titrant used.

-

Calculate the purity using the following formula: Purity (%) = (V × N × MW) / (W × 10) Where:

-

V = Volume of perchloric acid (mL)

-

N = Normality of perchloric acid (eq/L)

-

MW = Molecular weight of the sample (181.66 g/mol )

-

W = Weight of the sample (mg)

-

-

Self-Validation: The protocol is validated by running a blank titration (titrating the solvent and indicator alone) and subtracting this volume from the sample titration volume. The method's precision can be established by performing triplicate analyses.[8]

-

Section 4: Applications in Research and Drug Development

This compound hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the orthogonal reactivity of its two functional groups.

-

As a Linker: The propanoic acid chain provides a flexible three-carbon spacer. The carboxylic acid can be activated and coupled with amines to form amides, while the tertiary amine can act as a basic handle to improve solubility or serve as a reactive site for quaternization.

-

Scaffold for Derivatization: It is a derivative of β-alanine, a naturally occurring β-amino acid.[9] Modifications of the β-alanine scaffold are a common strategy in medicinal chemistry to develop analogues of bioactive molecules with improved pharmacokinetic or pharmacodynamic properties.[6]

-

Synthesis of Novel Compounds: It has been used as a nucleophilic agent that reacts with other functional groups, such as epoxides, to build more complex molecular architectures.[4] Aryl propionic acid derivatives, a broader class to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[10]

Conceptual Role as a Synthetic Building Block

Caption: Bifunctional reactivity enabling complex molecule synthesis.

Section 5: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

-

Conclusion

This compound hydrochloride is a valuable and versatile reagent for chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical characterization profile make it a reliable building block for researchers. The bifunctional nature of the molecule provides synthetic chemists with a flexible tool for constructing novel compounds with potential applications in pharmacology and materials science. Adherence to the detailed protocols for synthesis, analysis, and safe handling outlined in this guide will enable researchers to effectively utilize this compound in their development programs.

References

- 1. N,N-diethyl-beta-alanine hydrochloride | C7H16ClNO2 | CID 3084241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 3-(DIETHYLAMINO)PROPIONIC ACID HYDROCHLORIDE(15674-67-6) 1H NMR spectrum [chemicalbook.com]

- 4. N,N-Diethyl-beta-alanine | 15674-67-6 | FD134652 [biosynth.com]

- 5. Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent [authors.library.caltech.edu]

- 6. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. usp.org [usp.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. sigmaaldrich.com [sigmaaldrich.com]

N,N-Diethyl-β-alanine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethyl-β-alanine

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of N,N-Diethyl-β-alanine, a tertiary amino acid derivative. β-amino acids and their N-alkylated analogues are crucial structural motifs in peptidomimetics and pharmacologically active compounds, valued for their ability to induce specific secondary structures in peptides and their enhanced metabolic stability.[1] This document delineates a robust two-step synthetic pathway commencing with an aza-Michael addition, followed by ester hydrolysis. We further prescribe a multi-technique analytical workflow for the rigorous structural elucidation and purity confirmation of the final compound, ensuring a self-validating protocol suitable for research and drug development applications.

Strategic Approach to Synthesis: The Aza-Michael/Hydrolysis Pathway

The synthesis of N,N-Diethyl-β-alanine is efficiently achieved through a two-step sequence. The core of this strategy is the formation of the carbon-nitrogen bond via a conjugate addition, a reliable and high-yielding reaction.

-

Step 1: Aza-Michael Addition. The synthesis initiates with the 1,4-conjugate addition (aza-Michael reaction) of diethylamine to an α,β-unsaturated ester, specifically ethyl acrylate. This reaction is highly effective for forming β-amino esters from secondary amines.[2] The nucleophilic nitrogen of diethylamine attacks the β-carbon of the electron-deficient alkene, driven by the electron-withdrawing nature of the adjacent ester group. This approach is favored for its operational simplicity and typically high yields.[3]

-

Step 2: Saponification (Ester Hydrolysis). The resulting intermediate, ethyl 3-(diethylamino)propanoate, is then hydrolyzed to the target carboxylic acid. This is a standard saponification reaction, typically conducted under basic conditions (e.g., using sodium hydroxide), followed by acidification to protonate the carboxylate and yield the final product, N,N-Diethyl-β-alanine.

This strategic pathway is not only efficient but also utilizes readily available and cost-effective starting materials, making it a practical choice for laboratory-scale synthesis.

Caption: High-level overview of the synthetic and purification workflow.

Experimental Protocols

Synthesis of Ethyl 3-(diethylamino)propanoate (Intermediate)

This protocol details the aza-Michael addition of diethylamine to ethyl acrylate. The reaction can often be performed without a solvent or catalyst, highlighting its efficiency.[3]

Materials:

-

Diethylamine

-

Ethyl acrylate

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser (optional, depending on scale and conditions)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add diethylamine (1.0 equivalent).

-

While stirring, add ethyl acrylate (1.0 to 1.1 equivalents) dropwise. The reaction is often exothermic, so controlled addition is recommended. For larger scales, an ice bath may be used to moderate the temperature.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the vinyl protons of ethyl acrylate. Typically, the reaction is complete within 2-3 days at room temperature.[2] Microwave irradiation can significantly shorten this time.[4]

-

Once the reaction is complete, remove any unreacted starting materials under reduced pressure using a rotary evaporator.

-

The resulting crude oil, ethyl 3-(diethylamino)propanoate, is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Synthesis of N,N-Diethyl-β-alanine (Final Product)

This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid.

Materials:

-

Ethyl 3-(diethylamino)propanoate (from step 2.1)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Water (as solvent)

-

Hydrochloric acid (HCl) for acidification

-

pH meter or pH paper

-

Erlenmeyer flask

Procedure:

-

Dissolve the crude ethyl 3-(diethylamino)propanoate (1.0 equivalent) in a suitable solvent like ethanol or an ethanol/water mixture.

-

Add an aqueous solution of NaOH or KOH (1.1 to 1.5 equivalents) to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the ethanol.

-

Dilute the remaining aqueous solution with water. Carefully acidify the solution by dropwise addition of concentrated HCl to a pH of approximately 6-7. The zwitterionic amino acid is least soluble near its isoelectric point.

-

Cool the solution in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.[5][6]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized N,N-Diethyl-β-alanine.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. Key expected signals include:

-

A triplet corresponding to the methyl protons (-CH₃) of the two ethyl groups.

-

A quartet corresponding to the methylene protons (-CH₂-) of the two ethyl groups, coupled to the methyl protons.

-

Two triplets corresponding to the adjacent methylene protons of the β-alanine backbone (-CH₂-CH₂-). The conformational equilibria of the molecule will influence the exact coupling constants.[7]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, confirming the carbon skeleton. Expected signals include those for the carboxyl carbon, the two backbone methylene carbons, and the two distinct carbons of the N-ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

-

Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Expected Ion: In positive ion mode, the expected molecular ion peak would be [M+H]⁺, corresponding to the mass of N,N-Diethyl-β-alanine plus a proton. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy